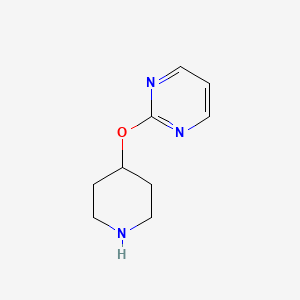

2-(Piperidin-4-yloxy)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-4-yloxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFUZCLDORRBJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397109 |

Source

|

| Record name | 2-(Piperidin-4-yloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499240-48-1 |

Source

|

| Record name | 2-(Piperidin-4-yloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Piperidin-4-yloxy)pyrimidine

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 2-(Piperidin-4-yloxy)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As a key building block, its structural motif, combining the pyrimidine and piperidine rings, is prevalent in a variety of biologically active molecules. This document consolidates predicted data, experimental findings from analogous structures, and detailed protocols to serve as a foundational resource for professionals engaged in the design and development of novel therapeutics.

Introduction: The Strategic Importance of the Pyrimidine-Piperidine Scaffold

The convergence of privileged structural motifs is a highly effective strategy in modern drug discovery. The pyrimidine ring is a cornerstone of life, forming the basis of nucleobases like cytosine, thymine, and uracil.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer and antimicrobial properties.[3][4] Concurrently, the piperidine ring is a frequently encountered saturated heterocycle in pharmaceuticals, prized for its ability to improve pharmacokinetic properties such as solubility and bioavailability.

The compound this compound, by linking these two critical pharmacophores via an ether bond, represents a valuable scaffold for chemical library synthesis and lead optimization. Its derivatives have been investigated for a range of therapeutic applications, including as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer.[5] A thorough understanding of its core chemical properties is therefore essential for its effective utilization in research and development.

Core Chemical and Physical Properties

A precise understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in both chemical reactions and biological systems. These properties are the primary determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

Structural and Molecular Data

The foundational properties of this compound are summarized in the table below. This data provides the essential starting point for any experimental work.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [7] |

| CAS Number | 499240-48-1 | [7][8] |

| Molecular Formula | C₉H₁₃N₃O | [7] |

| Molecular Weight | 179.22 g/mol | [7] |

| Canonical SMILES | C1=CN=C(OC2CCNCC2)N=C1 | [7] |

| InChI Key | IAFUZCLDORRBJY-UHFFFAOYSA-N | [7] |

| Physical Form | Solid | [7] |

Physicochemical Parameters

The following table outlines key physicochemical parameters. Note that where direct experimental data is unavailable, predicted values from reliable computational models are provided. These predictions offer a valuable, albeit preliminary, assessment for experimental design.

| Parameter | Value | Source(s) |

| Melting Point | 46 to 47 °C | [7] |

| Boiling Point | 325.4 ± 52.0 °C (Predicted) | [8] |

| Density | 1.131 ± 0.06 g/cm³ (Predicted) | [8] |

| pKa | 9.43 ± 0.10 (Predicted) | [8] |

| Storage Temperature | 2–8 °C (under inert gas) | [8] |

The predicted pKa suggests that the piperidine nitrogen is the most basic site, likely to be protonated at physiological pH. This has significant implications for its solubility, receptor interactions, and membrane permeability. The defined melting point indicates a crystalline solid at room temperature.

Synthesis and Methodologies

The synthesis of this compound is not commonly detailed as a primary synthesis in literature, as it is often used as an intermediate. However, its synthesis can be logically derived from established heterocyclic chemistry principles, primarily involving a Nucleophilic Aromatic Substitution (SₙAr) reaction. The general strategy involves the coupling of a protected 4-hydroxypiperidine with an activated pyrimidine ring.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The key disconnection is the ether linkage, suggesting a reaction between an alcohol (4-hydroxypiperidine) and a pyrimidine with a suitable leaving group at the C2 position.

Step-by-Step Synthesis Protocol

This protocol describes a validated, two-step approach starting from commercially available precursors. It involves the protection of the piperidine nitrogen, followed by the SₙAr coupling and subsequent deprotection.

Step 1: Protection of 4-Hydroxypiperidine

The piperidine nitrogen must be protected to prevent it from acting as a competing nucleophile. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions.[9][10]

-

Reaction: 4-Hydroxypiperidine + Di-tert-butyl dicarbonate (Boc₂O) → N-Boc-4-hydroxypiperidine

-

Reagents & Conditions:

-

Procedure:

-

Dissolve 4-hydroxypiperidine in the chosen solvent and add the base.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of Boc₂O in the same solvent.[9]

-

Allow the reaction to warm to room temperature and stir for 15 hours.[10]

-

Perform an aqueous workup. The product, N-Boc-4-hydroxypiperidine, is typically isolated as an oil or white solid.[10][11]

-

Step 2: Williamson Ether Synthesis (SₙAr Coupling)

This step forms the critical ether linkage. The alkoxide of N-Boc-4-hydroxypiperidine acts as the nucleophile, displacing a halide from the electron-deficient pyrimidine ring. The reactivity of halopyrimidines towards nucleophilic substitution is generally C4 > C2 > C5.[12]

-

Reaction: N-Boc-4-hydroxypiperidine + 2-Chloropyrimidine → tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate

-

Reagents & Conditions:

-

N-Boc-4-hydroxypiperidine (1.0 eq)

-

2-Chloropyrimidine (1.0 eq)

-

Strong Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)

-

Aprotic Polar Solvent (e.g., DMF, THF)

-

Temperature: Room temperature to moderate heating (e.g., 60-80 °C)

-

-

Procedure:

-

Under an inert atmosphere (e.g., Nitrogen, Argon), suspend NaH in the solvent.

-

Add a solution of N-Boc-4-hydroxypiperidine dropwise at 0 °C to form the alkoxide.

-

Add 2-chloropyrimidine to the reaction mixture.

-

Heat the reaction and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction carefully with water and extract the product.

-

Step 3: Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target compound.

-

Reaction: tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate → this compound

-

Reagents & Conditions:

-

Strong Acid (e.g., Trifluoroacetic acid (TFA), HCl in Dioxane)

-

Solvent (e.g., Dichloromethane)

-

Temperature: 0 °C to room temperature

-

-

Procedure:

-

Dissolve the Boc-protected intermediate in dichloromethane.

-

Add the acid and stir at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the final product. The product can also be isolated as a hydrochloride salt.

-

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the electronic nature of its constituent rings and the functional groups present.

Reactivity of the Heterocyclic Rings

-

Pyrimidine Ring: The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms.[4] This makes it susceptible to nucleophilic attack, particularly if further activated by electron-withdrawing groups. However, the ether linkage at the C2 position is generally stable. Electrophilic substitution on the pyrimidine ring is difficult and requires harsh conditions.[4]

-

Piperidine Ring: The piperidine nitrogen is a secondary amine and thus nucleophilic and basic. It will readily react with electrophiles such as alkyl halides, acyl chlorides, and aldehydes (in reductive amination).[13] This provides a convenient handle for further derivatization to explore structure-activity relationships (SAR).

Stability and Storage

The compound is a solid and should be stable under standard laboratory conditions. However, due to the basicity of the piperidine nitrogen, it can react with atmospheric carbon dioxide over time. It is best stored in a cool, dry place under an inert atmosphere, such as argon or nitrogen, to ensure long-term purity.[8]

Safety and Handling

As with any research chemical, appropriate safety precautions must be taken. Based on available data for the compound and its class, the following hazards are identified:

-

GHS Hazard Statements:

-

Precautionary Measures:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray[7]

-

P280: Wear protective gloves, protective clothing, and eye/face protection[7]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor[7]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water[7]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[7]

-

Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Conclusion and Future Outlook

This compound is a strategically important chemical building block for medicinal chemistry and drug development. Its synthesis is achievable through standard organic chemistry transformations, and its structure offers multiple points for diversification. The piperidine nitrogen, in particular, serves as a prime site for modification to modulate physicochemical properties and target engagement. This guide provides the core technical information necessary for researchers to confidently incorporate this valuable scaffold into their research programs, paving the way for the discovery of novel and effective therapeutic agents.

References

-

Benchchem. N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery.

-

ChemicalBook. N-BOC-4-Hydroxypiperidine synthesis.

-

ChemicalBook. This compound | 499240-48-1.

-

Sigma-Aldrich. This compound dihydrochloride.

-

Fluorochem. This compound.

-

PubMed. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer.

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES.

-

ChemicalBook. 2-methyl-4-(piperidin-4-yloxy)pyrimidine | 1263387-66-1.

-

Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.

-

ChemBK. n-boc-4-hydroxylpiperidine.

-

Wikipedia. Pyrimidine.

-

ChemicalBook. N-BOC-4-Hydroxypiperidine | 109384-19-2.

-

SlideShare. CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY.

-

SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.

-

MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.

-

Sigma-Aldrich. This compound dihydrochloride.

-

Sigma-Aldrich. 2-[(Piperidin-4-yloxy)methyl]pyridine AldrichCPR.

-

ResearchGate. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.

-

MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents.

-

PubChem. 2-(1-(6-(2-Chlorophenoxy)pyrimidin-4-yl)piperidin-4-yloxy)-5-fluoropyrimidin-4-amine.

-

NIH. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines.

-

NIH. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.

-

PubChem. 2-(6-(4-(4-Amino-5-fluoropyrimidin-2-yloxy)piperidin-1-yl)pyrimidin-4-yloxy)-5-methoxybenzonitrile.

-

PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-.

-

Journal of King Saud University - Science. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives.

-

EvitaChem. 5-Ethyl-2-{[1-(3-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine.

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

-

Benchchem. Physicochemical Properties of 4-(Pyrrolidin-2-yl)pyrimidine: A Technical Guide.

-

PubMed. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.

-

ResearchGate. The synthesis of pyrimidin‐2‐yl thioethers.

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY | PPTX [slideshare.net]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. scispace.com [scispace.com]

- 5. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. This compound | 499240-48-1 [amp.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to the Structural Elucidation of 2-(Piperidin-4-yloxy)pyrimidine: A Multi-Technique Spectroscopic Approach

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, in-depth analysis of the methodologies and data interpretation required for the structural elucidation of 2-(Piperidin-4-yloxy)pyrimidine. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and development. This document moves beyond a simple recitation of techniques, offering a senior application scientist's perspective on the causality behind experimental choices and the logic of spectral interpretation.

Introduction: The Significance of a Bifunctional Scaffold

This compound represents a fascinating molecular architecture, combining the flexible, saturated piperidine ring with the aromatic, electron-deficient pyrimidine core through an ether linkage. This unique combination of a basic aliphatic amine and a heteroaromatic system makes it a valuable building block in the design of novel therapeutic agents. Its structural confirmation is the foundational step in any research and development cascade, ensuring the integrity of subsequent biological and pharmacological studies.

This guide will detail a systematic, self-validating workflow for the unambiguous structure determination of this compound, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

The Analytical Workflow: A Strategy for Unambiguous Confirmation

The structural elucidation of a novel or synthesized compound is a stepwise process of gathering and interpreting evidence. Each analytical technique provides a unique piece of the puzzle, and their combined data should converge to a single, consistent structure.

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry: The First Glimpse of the Molecule

Mass spectrometry provides the molecular weight and elemental composition, which are fundamental to confirming the identity of a compound. For this compound, with a molecular formula of C9H13N3O, the expected exact mass can be calculated and compared with the experimental data.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Due to the basic nitrogen atom in the piperidine ring, positive ion mode is typically used to generate the protonated molecule [M+H]+.[1]

-

Analysis:

-

Perform a full scan (e.g., m/z 50-500) to identify the precursor ion ([M+H]+).

-

Conduct a product ion scan (MS/MS) on the precursor ion to observe the fragmentation pattern. The collision energy should be optimized to achieve a rich fragmentation spectrum.

-

Data Interpretation: Expected Results

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [M+H]+ | 180.1131 | ~180.1 | Protonated molecule |

| [M+Na]+ | 202.0951 | ~202.1 | Sodium adduct |

The primary fragmentation pathways in piperidine derivatives often involve the cleavage of the piperidine ring.[1][2] The fragmentation of this compound is expected to be influenced by the ether linkage and the pyrimidine ring.

Caption: Predicted major fragmentation pathways for this compound in ESI-MS/MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3][4] For this compound, we expect to see characteristic absorption bands for the N-H of the secondary amine, C-H bonds, C-O ether linkage, and the C=N and C=C bonds of the pyrimidine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm-1 with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Interpretation: Expected Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, broad | N-H stretch (piperidine) |

| 2850-2950 | Strong | C-H stretch (aliphatic) |

| ~3050 | Weak | C-H stretch (aromatic) |

| 1600-1650 | Medium-Strong | C=N stretch (pyrimidine)[3] |

| 1450-1600 | Medium | C=C stretch (pyrimidine ring)[3] |

| 1200-1350 | Strong | C-N stretch (piperidine) |

| 1050-1250 | Strong | C-O stretch (ether) |

The presence of these characteristic bands provides strong evidence for the key functional groups within the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[5][6]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

-

2D NMR: Perform COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct proton-carbon correlations.

Data Interpretation: Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the pyrimidine and piperidine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 1H | H-4/H-6 (pyrimidine) |

| ~8.3 | Doublet | 1H | H-2 (pyrimidine) |

| ~6.8 | Triplet | 1H | H-5 (pyrimidine) |

| ~4.8 | Multiplet | 1H | H-4' (piperidine, CH-O) |

| ~3.2 | Multiplet | 2H | H-2'/H-6' (piperidine, equatorial) |

| ~2.8 | Multiplet | 2H | H-2'/H-6' (piperidine, axial) |

| ~2.0 | Multiplet | 2H | H-3'/H-5' (piperidine, equatorial) |

| ~1.7 | Multiplet | 2H | H-3'/H-5' (piperidine, axial) |

| Variable | Broad singlet | 1H | N-H (piperidine) |

Data Interpretation: Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show the number of unique carbon atoms and their chemical environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C-2 (pyrimidine) |

| ~158 | C-4/C-6 (pyrimidine) |

| ~115 | C-5 (pyrimidine) |

| ~70 | C-4' (piperidine, C-O) |

| ~43 | C-2'/C-6' (piperidine) |

| ~32 | C-3'/H-5' (piperidine) |

The combination of ¹H, ¹³C, COSY, and HSQC data allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity and overall structure of this compound.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. Each method provides complementary information, and together they form a self-validating system that ensures the scientific integrity of the assigned structure. Mass spectrometry confirms the molecular formula, FTIR identifies the key functional moieties, and NMR spectroscopy provides the definitive atomic-level blueprint of the molecule. This rigorous characterization is the bedrock upon which all further research and development efforts are built, ensuring that subsequent biological data is reliable and reproducible.

References

-

de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, 15(8). Available from: [Link]

-

Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. Available from: [Link]

-

Ma, X., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. PubMed, 74, 117052. Available from: [Link]

-

Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Available from: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available from: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available from: [Link]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available from: [Link]

Sources

- 1. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound dihydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-methyl-4-(piperidin-4-yloxy)pyrimidine | 1263387-66-1 [chemicalbook.com]

- 4. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID 10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-[(Piperidin-4-yloxy)methyl]pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

An In-depth Technical Guide to 2-(Piperidin-4-yloxy)pyrimidine (CAS Number 499240-48-1): Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2-(Piperidin-4-yloxy)pyrimidine is a heterocyclic compound that has emerged as a crucial intermediate in the synthesis of a diverse range of pharmacologically active molecules. Its structure, featuring a pyrimidine ring linked to a piperidine moiety via an ether bond, provides a versatile scaffold for the development of targeted therapies. This guide offers a comprehensive overview of the synthesis, characterization, and applications of this valuable building block, with a focus on providing practical insights for researchers in the field of drug discovery. The compound is most commonly handled as its dihydrochloride salt to improve stability and solubility.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its dihydrochloride salt is presented in the table below.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 499240-48-1 | [2] |

| Molecular Formula | C₉H₁₃N₃O | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Form | Solid | [1] |

| Dihydrochloride Salt CAS | 950649-19-1 | [3] |

| Dihydrochloride Mol. Formula | C₉H₁₅Cl₂N₃O | [1] |

| Dihydrochloride Mol. Weight | 252.14 g/mol | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process involving a nucleophilic aromatic substitution reaction followed by the deprotection of a protecting group. This approach is favored for its efficiency and the commercial availability of the starting materials.

Step 1: Synthesis of tert-Butyl 4-(Pyrimidin-2-yloxy)piperidine-1-carboxylate

The initial step involves the reaction of a 2-halopyrimidine, such as 2-chloropyrimidine, with an N-protected 4-hydroxypiperidine, most commonly N-Boc-4-hydroxypiperidine. The Boc (tert-butyloxycarbonyl) group is an ideal choice due to its stability under the basic conditions of the substitution reaction and its facile removal under acidic conditions.[4]

Reaction Scheme:

Step 1: Synthesis of the N-Boc protected intermediate.

Experimental Protocol:

-

To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF, 10 volumes), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of 2-chloropyrimidine (1.1 eq) in anhydrous DMF (2 volumes) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate as a solid.

Step 2: Deprotection to Yield this compound

The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired product.[5]

Reaction Scheme:

Step 2: Acid-mediated deprotection of the Boc group.

Experimental Protocol:

-

Dissolve the tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (10 volumes).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrochloric acid in dioxane (e.g., 4 M, 5-10 eq), at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

If the hydrochloride salt is desired, the resulting solid can be triturated with diethyl ether and collected by filtration.

-

To obtain the free base, the residue can be dissolved in water, basified with a suitable base (e.g., saturated sodium bicarbonate solution or 1 M sodium hydroxide) to a pH of 9-10, and then extracted with a suitable organic solvent like DCM or ethyl acetate. The combined organic extracts are then dried and concentrated to yield this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the structure of the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. The predicted chemical shifts for the protons and carbons of this compound are presented below.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.35 | d | 2H | H-4', H-6' (Pyrimidine) |

| ~6.80 | t | 1H | H-5' (Pyrimidine) |

| ~5.20 | m | 1H | H-4 (Piperidine CH-O) |

| ~3.20 | m | 2H | H-2eq, H-6eq (Piperidine) |

| ~2.80 | m | 2H | H-2ax, H-6ax (Piperidine) |

| ~2.05 | m | 2H | H-3eq, H-5eq (Piperidine) |

| ~1.70 | m | 2H | H-3ax, H-5ax (Piperidine) |

| ~1.60 | br s | 1H | NH (Piperidine) |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 | C-2' (Pyrimidine C-O) |

| ~158.0 | C-4', C-6' (Pyrimidine) |

| ~115.0 | C-5' (Pyrimidine) |

| ~72.0 | C-4 (Piperidine C-O) |

| ~44.0 | C-2, C-6 (Piperidine) |

| ~32.0 | C-3, C-5 (Piperidine) |

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

-

Electrospray Ionization (ESI-MS): Expected [M+H]⁺ = 180.1186 for C₉H₁₄N₃O⁺.

Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a number of potent and selective inhibitors of various biological targets.

Kinase Inhibitors for Oncology

A significant application of this building block is in the development of kinase inhibitors, particularly for the treatment of cancer. The pyrimidine core often serves as a hinge-binding motif, while the piperidine moiety can be functionalized to achieve selectivity and improve pharmacokinetic properties. For instance, derivatives of this compound have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutant forms that confer resistance to existing therapies.[6]

Sources

- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlantis-press.com [atlantis-press.com]

- 3. tert-Butyl 1-hydroxypiperidine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Emergence of a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide on the Core Mechanism of Action of 2-(Piperidin-4-yloxy)pyrimidine Derivatives

The this compound core is a testament to the power of scaffold-based drug design in modern medicinal chemistry. While the parent molecule itself is primarily a versatile chemical intermediate, its derivatives have emerged as a cornerstone for developing highly selective and potent modulators of a diverse array of biological targets.[1][2] This guide delves into the mechanistic intricacies of these derivatives, offering researchers and drug development professionals a comprehensive understanding of their therapeutic potential, from oncology to virology. We will explore not just what these compounds do, but how they achieve their effects, grounded in empirical data and validated experimental protocols.

The pyrimidine ring system is a well-established "privileged scaffold," known for its ability to form key interactions with various biological macromolecules.[2] When combined with the piperidine moiety—a common pharmacophore that can enhance drug-like properties such as solubility and cell permeability—the resulting this compound framework offers a unique three-dimensional architecture for targeted therapeutic intervention.[3] This guide will dissect the mechanism of action of key classes of these derivatives, providing a robust foundation for future research and development.

Chapter 1: Targeting Protein Kinase Signaling in Oncology

The dysregulation of protein kinase signaling is a hallmark of many cancers, making these enzymes prime targets for therapeutic intervention. Derivatives of the this compound scaffold have been ingeniously engineered to inhibit several critical oncogenic kinases with high potency and selectivity.

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. Mutations in the EGFR gene, such as the L858R and T790M mutations, are key drivers in non-small cell lung cancer (NSCLC).[4] A significant class of this compound derivatives has been designed as potent and selective inhibitors of these EGFR mutants.

These inhibitors typically feature a 2-arylamino substitution on the pyrimidine ring. This configuration allows the molecule to function as a covalent inhibitor, forming a permanent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification irreversibly inactivates the enzyme, leading to a sustained blockade of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, ultimately inducing apoptosis and inhibiting tumor growth.[4]

| Compound Class | Target | IC50 | Cell Line | Cellular Effect | Reference |

| 2-arylamino-4-(piperidin-4-yloxy)pyrimidines | EGFRT790M/L858R | 4.902 nM | H1975 | Hindered cell migration, promoted apoptosis | [4] |

This protocol outlines a typical luminescence-based assay to determine the IC50 value of a test compound against a specific EGFR mutant.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Reconstitute recombinant human EGFR (T790M/L858R) enzyme and the corresponding substrate peptide in kinase assay buffer.

-

Prepare a 2X ATP solution in kinase assay buffer.

-

-

Assay Procedure:

-

Dispense the test compound into a 384-well white plate, performing a serial dilution. Include DMSO-only wells as a negative control.

-

Add the EGFR enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction and measure the remaining ATP by adding a kinase-glo reagent.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Caption: EGFR signaling pathway and point of inhibition.

Chapter 2: Antiviral Mechanism of Action - Targeting HIV-1 Reverse Transcriptase

The versatility of the this compound scaffold extends beyond oncology into the realm of antiviral therapeutics. Specifically, derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.[5]

HIV-1 reverse transcriptase (RT) is a critical enzyme that converts the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the RT enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its DNA polymerase activity.[5]

Piperidin-4-yl-aminopyrimidine derivatives have been designed to fit snugly within this allosteric pocket, maximizing hydrophobic and hydrogen-bonding interactions. This leads to potent inhibition of the reverse transcriptase enzyme and a powerful antiviral effect.[5]

| Compound Class | Target | IC50 (vs. RT) | EC50 (vs. WT HIV-1) | Reference |

| Piperidin-4-yl-aminopyrimidines | HIV-1 RT | Lower than Nevirapine | Single-digit nanomolar | [5] |

This protocol describes a colorimetric assay to measure the inhibitory activity of a compound against HIV-1 RT.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Reconstitute recombinant HIV-1 RT enzyme.

-

Prepare a reaction mixture containing a poly(A) template, oligo(dT) primers, and digoxigenin-dUTP/dATP.

-

-

Assay Procedure:

-

Add serially diluted test compound to a microplate. Include a known NNRTI (e.g., Nevirapine) as a positive control and DMSO as a negative control.

-

Add the HIV-1 RT enzyme to each well and incubate briefly.

-

Initiate the reaction by adding the reaction mixture.

-

Incubate for 1 hour at 37°C to allow for DNA synthesis.

-

Transfer the reaction product to a streptavidin-coated microplate to capture the newly synthesized DNA.

-

Add an anti-digoxigenin antibody conjugated to peroxidase.

-

Add a peroxidase substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percent inhibition of RT activity for each compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

-

Caption: HIV-1 lifecycle and the role of reverse transcriptase inhibitors.

Chapter 3: Emerging Targets and Future Directions

The therapeutic potential of this compound derivatives is not limited to oncology and virology. Ongoing research has identified promising activity against a range of other important biological targets.

-

Phosphoinositide 3-Kinase (PI3K) Inhibition: Certain derivatives have been developed as potent inhibitors of PI3Kα, a key enzyme in a signaling pathway that is frequently overactivated in various cancers, including triple-negative breast cancer.[6] These compounds typically work by competing with ATP in the kinase domain of the p110α catalytic subunit of PI3K.

-

Anaplastic Lymphoma Kinase (ALK) Inhibition: In a similar vein to EGFR inhibitors, derivatives of the related 2,4-diarylaminopyrimidine scaffold bearing a piperidinyl-4-ol moiety have shown excellent inhibitory activity against ALK, a receptor tyrosine kinase implicated in certain types of lymphoma and lung cancer.[7] These compounds have demonstrated efficacy against both wild-type and drug-resistant ALK mutants.[7]

-

G-Protein Coupled Receptor 119 (GPR119) Agonism: Shifting from inhibition to activation, some 5-methyl-2-phenyl-4-(piperazin-1-yl)pyrimidine derivatives have been identified as agonists of GPR119, a receptor involved in glucose homeostasis. Activation of GPR119 promotes insulin secretion, making these compounds potential therapeutic agents for type 2 diabetes and obesity.

-

Sigma Receptor Modulation: The piperidine moiety is a known pharmacophore for sigma receptors, which are implicated in a variety of neurological disorders.[3][8] This suggests a potential avenue for developing this compound derivatives for the treatment of conditions such as neuropathic pain and neurodegenerative diseases.

Conclusion

The this compound scaffold represents a remarkable example of a privileged chemical structure with broad therapeutic applicability. Through targeted chemical modifications, derivatives of this core have been developed into potent and selective modulators of a diverse range of biological targets, from protein kinases in cancer to viral enzymes and G-protein coupled receptors. The success of these derivatives underscores the power of scaffold-based drug discovery and provides a strong foundation for the future development of novel therapeutics based on this versatile framework. The continued exploration of the chemical space around this scaffold promises to yield new and improved treatments for some of the most challenging human diseases.

References

-

Title: Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer Source: PubMed URL: [Link]

-

Title: Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review) Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors with In Vitro and In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer Source: PubMed URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

-

Title: 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine Source: PubChem URL: [Link]

-

Title: Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors Source: PubMed URL: [Link]

-

Title: Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Pyrimidines maintain mitochondrial pyruvate oxidation to support de novo lipogenesis Source: National Library of Medicine URL: [Link]

-

Title: 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors Source: PubMed Central URL: [Link]

-

Title: Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles Source: PubMed Central URL: [Link]

-

Title: Identification of highly potent 2,4-diarylaminopyrimidine analogs of a typical piperidinyl-4-ol moiety as promising antitumor ALK inhibitors Source: PubMed URL: [Link]

-

Title: Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors Source: PubMed Central URL: [Link]

-

Title: Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies Source: MDPI URL: [Link]

-

Title: Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships Source: PubMed URL: [Link]

-

Title: Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity Source: PubMed URL: [Link]

-

Title: Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity Source: PubMed URL: [Link]

-

Title: One-pot synthesis and antiproliferative activity of novel 2,4-diaminopyrimidine derivatives bearing piperidine and piperazine moieties Source: PubMed URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors with In Vitro and In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of highly potent 2,4-diarylaminopyrimidine analogs of a typical piperidinyl-4-ol moiety as promising antitumor ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 2-(Piperidin-4-yloxy)pyrimidine derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(Piperidin-4-yloxy)pyrimidine Derivatives

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The pyrimidine nucleus is a quintessential example, forming the backbone of nucleic acids and numerous therapeutic agents.[1][2] When combined with a piperidin-4-yloxy linker, the resulting this compound core emerges as a versatile and potent scaffold. This structure offers a unique combination of rigidity and flexibility, with hydrogen bond donors and acceptors strategically positioned to interact with a wide array of biological targets. Consequently, derivatives built upon this core have demonstrated significant therapeutic potential across diverse disease areas, most notably in oncology and neurodegenerative disorders.[3][4]

This technical guide provides a comprehensive analysis of the biological activities associated with this compound derivatives. Authored from the perspective of a senior application scientist, this document delves into the mechanistic underpinnings of their action, details the structure-activity relationships (SAR) that govern their potency and selectivity, and provides field-tested experimental protocols for their evaluation.

I. Anticancer Activity: Targeting Aberrant Kinase Signaling

The most extensively documented application of this compound derivatives is in the realm of oncology, where they have been developed as potent inhibitors of protein kinases—enzymes that play a critical role in cellular signaling pathways often hijacked by cancer cells.[2][5]

A. Mechanism of Action: Inhibition of EGFR and ALK

A primary focus of research has been on the inhibition of Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK), two receptor tyrosine kinases whose aberrant activation drives the proliferation and survival of various cancers, particularly Non-Small Cell Lung Cancer (NSCLC).[3][6][7]

Mutations in EGFR, such as the L858R activating mutation and the T790M resistance mutation, lead to constitutive kinase activity. Derivatives of this compound have been engineered to selectively target these mutant forms over the wild-type (WT) receptor, a crucial feature for minimizing off-target effects and improving the therapeutic window.[3] For instance, certain 2-arylamino-4-(piperidin-4-yloxy)pyrimidines have been designed as covalent inhibitors that form an irreversible bond with a cysteine residue (C797) in the ATP-binding pocket of EGFR, leading to sustained inhibition.[3] Similarly, other analogues have shown high potency against ALK and its resistance mutations, such as G1202R.[6]

B. Structure-Activity Relationship (SAR) for Kinase Inhibition

Systematic modification of the this compound scaffold has elucidated key structural requirements for potent and selective kinase inhibition.

| Compound ID | Core Modification | R Group at Piperidine-N1 | Target Kinase | IC₅₀ (nM) | Target Cell Line | IC₅₀ (µM) | Reference |

| 9i | Fused-thiophene on pyrimidine | Acrylamide moiety | EGFRT790M/L858R | 4.902 | H1975 | 0.621 | [3] |

| 9i | Fused-thiophene on pyrimidine | Acrylamide moiety | EGFRWT | >1000 | - | - | [3] |

| L6 | 2,4-diarylaminopyrimidine | 1-(6-methoxy-pyridin-2-yl)-4-(morpholinomethyl) | ALKWT | 1.8 | Karpas299 | 0.017 | [6] |

| L6 | 2,4-diarylaminopyrimidine | 1-(6-methoxy-pyridin-2-yl)-4-(morpholinomethyl) | ALKL1196M | 3.9 | - | - | [6] |

| L6 | 2,4-diarylaminopyrimidine | 1-(6-methoxy-pyridin-2-yl)-4-(morpholinomethyl) | ALKG1202R | 5.2 | H2228 | 0.052 | [6] |

Key Insights:

-

Covalent Warhead: The incorporation of an electrophilic group, such as an acrylamide moiety, on the piperidine nitrogen is critical for covalent, irreversible inhibition of EGFR, especially for overcoming the T790M resistance mutation.[3]

-

Core Rigidity: Introducing fused ring systems (e.g., thiophene) onto the pyrimidine core can enforce a conformation that enhances binding affinity.[3]

-

Piperidine Substituents: Large, complex substituents on the piperidine nitrogen, like the moiety in compound L6, can confer high potency and selectivity for ALK by accessing specific sub-pockets in the kinase domain.[6]

C. Experimental Protocols

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of a derivative to the EGFR T790M/L858R kinase domain.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound. Inhibition of tracer binding leads to a decrease in the FRET signal.

Materials:

-

EGFR (T790M/L858R) recombinant enzyme

-

LanthaScreen™ Eu-anti-GST Antibody

-

LanthaScreen™ Kinase Tracer 236

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds (serially diluted in DMSO)

-

384-well, low-volume, black microplates

Procedure:

-

Prepare Kinase/Antibody Solution: Dilute the EGFR enzyme and Eu-anti-GST antibody in Assay Buffer to the desired working concentration (e.g., 2X final concentration).

-

Prepare Tracer Solution: Dilute the Kinase Tracer 236 in Assay Buffer to its 2X final concentration.

-

Compound Plating: Dispense 100 nL of serially diluted test compounds into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.

-

Enzyme Addition: Add 5 µL of the Kinase/Antibody solution to each well.

-

Tracer Addition: Add 5 µL of the Tracer solution to each well. The final volume should be 10 µL.

-

Incubation: Centrifuge the plate briefly (1000 rpm, 1 min) to mix. Incubate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 340 nm.

-

Analysis: Calculate the Emission Ratio (665 nm / 620 nm). Plot the Emission Ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with test compounds.

Materials:

-

H1975 (human NSCLC) cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test compounds (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed H1975 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells (final volume 200 µL). Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of compound concentration and fit the data to determine the IC₅₀ value.

II. Activity in Neurodegenerative Disorders

The structural features of the this compound scaffold also make it suitable for targeting key pathological pathways in neurodegenerative diseases like Alzheimer's Disease (AD).[8][9]

A. Mechanism of Action: Dual Cholinesterase and Aβ-Aggregation Inhibition

A promising strategy for AD treatment is the development of multi-target-directed ligands. Certain 2,4-disubstituted pyrimidine derivatives have shown the ability to simultaneously inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as prevent the aggregation of amyloid-β (Aβ) peptides, which form the characteristic plaques in the brains of AD patients.[4] Inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, providing symptomatic relief, while inhibition of Aβ aggregation targets the underlying pathology.[4]

B. Structure-Activity Relationship (SAR) for Neuro-activity

| Compound ID | R Group at C2 | R Group at C4 | Target | IC₅₀ (µM) | Selectivity Index (AChE/BuChE) | Reference |

| 9a | Pyrrolidin-1-yl | N-(naphth-1-ylmethyl)amino | AChE | 5.5 | - | [4] |

| 9e | 4-methylpiperidin-1-yl | N-(naphth-1-ylmethyl)amino | BuChE | 2.2 | 11.7 | [4] |

| 7d | 4-methylpiperazin-1-yl | N-benzylamino | AChE-induced Aβ aggregation | 59% inhibition | - | [4] |

Key Insights:

-

C4 Substituent: A bulky, aromatic substituent at the C4 position, such as N-(naphth-1-ylmethyl)amino, appears to be favorable for potent cholinesterase inhibition.[4]

-

C2 Substituent: The nature of the cyclic amine at the C2 position influences both potency and selectivity between AChE and BuChE. For instance, a 4-methylpiperidine group (9e) confers high potency and selectivity for BuChE.[4]

-

Aβ Aggregation: The combination of substituents can provide dual activity. Compound 7d, a selective AChE inhibitor, also demonstrated good inhibition of Aβ aggregation.[4]

C. Experimental Protocol: Ellman's Assay for AChE Inhibition

This colorimetric assay quantifies AChE activity by measuring the production of thiocholine.

Materials:

-

Human recombinant AChE

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compounds

-

96-well microplate

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add 25 µL of buffer, 25 µL of test compound solution, and 125 µL of DTNB solution to each well.

-

Enzyme Addition: Add 25 µL of the AChE solution to initiate the reaction. Include a blank with buffer instead of enzyme.

-

Incubation: Incubate for 15 minutes at 37°C.

-

Substrate Addition: Add 25 µL of the ATCI substrate solution to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

Analysis: Calculate the rate of reaction (V) from the slope of the absorbance vs. time plot. Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of compound concentration.

III. Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for drug discovery. Its derivatives have demonstrated potent and specific activities against critical targets in oncology and neurodegeneration. The success in developing selective covalent inhibitors for mutant EGFR and dual-action ligands for Alzheimer's disease highlights the scaffold's adaptability.

Future research should focus on optimizing the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of these potent compounds to enhance their potential for clinical translation. Further exploration of this scaffold against other therapeutic targets, such as SLACK potassium channels for epilepsy, is also warranted.[10] The continued application of rational drug design and robust biological evaluation will undoubtedly unlock the full therapeutic potential of this privileged chemical framework.

References

-

Ma, D., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052. [Link]

-

Faidah, N., et al. (2017). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Journal of the Serbian Chemical Society, 82(1), 1-12. [Link]

-

Mohamed, T., et al. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry, 19(7), 2269-2281. [Link]

-

Engle, E. N., et al. (2021). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 26(16), 4995. [Link]

-

Li, Y., et al. (2023). Identification of highly potent 2,4-diarylaminopyrimidine analogs of a typical piperidinyl-4-ol moiety as promising antitumor ALK inhibitors. Archiv der Pharmazie, e2300109. [Link]

-

Karale, O., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(19), 5909. [Link]

-

Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339. [Link]

-

Ghorab, M. M., et al. (2019). Synthesis and antitumor activity of new pyrido[2,3-d]pyrimidine derivatives. Journal of the Serbian Chemical Society, 84(1), 1-12. [Link]

-

Singh, M., et al. (2023). Pyrimidine analogues for the management of neurodegenerative diseases. Molecular Diversity. [Link]

-

Gomaa, A. M. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(02), 333–346. [Link]

-

Kumar, S., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design. [Link]

-

Sharma, R., et al. (2020). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Molecules, 25(17), 3848. [Link]

-

Kaur, R., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 406-431. [Link]

-

Sharma, A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Pharmaceuticals, 15(6), 743. [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of highly potent 2,4-diarylaminopyrimidine analogs of a typical piperidinyl-4-ol moiety as promising antitumor ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Ascendance of a Privileged Scaffold: A Technical Guide to 2-(Piperidin-4-yloxy)pyrimidine

Abstract

The 2-(piperidin-4-yloxy)pyrimidine core is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in the design of a multitude of biologically active agents. This guide provides an in-depth exploration of its discovery, history, synthesis, and application in drug development. We will delve into the nuanced causality behind its synthetic strategies, the rationale for its prevalence in kinase inhibition, and the critical structure-activity relationships that govern its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal molecular framework.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine, a fundamental heterocyclic aromatic compound, is integral to life itself as a core component of nucleobases such as cytosine, thymine, and uracil.[1] This inherent biological relevance has long positioned pyrimidine and its derivatives as a fertile ground for medicinal chemistry exploration. The pyrimidine ring system offers a versatile template for designing molecules that can interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

The this compound scaffold represents a highly successful evolution in the utilization of the pyrimidine core. This structure marries the pyrimidine ring, a known hinge-binding motif in many kinases, with a piperidine moiety via an ether linkage. The piperidine ring not only enhances solubility and provides a vector for further functionalization but also contributes to the overall conformational rigidity and binding affinity of the molecule. This unique combination of features has established the this compound framework as a key player in the development of targeted therapeutics.

Discovery and Historical Context

The precise moment of the first synthesis of the parent this compound is not demarcated by a singular, seminal publication. Instead, its emergence is a testament to the systematic exploration of pyrimidine chemistry throughout the 20th and into the 21st century. Early work on pyrimidine derivatives focused on their role as analogues of nucleic acids and their potential as antimicrobial and anticancer agents.

The strategic combination of a pyrimidine with a piperidine via an ether linkage likely arose from the broader effort to develop kinase inhibitors. As the understanding of the ATP-binding site of kinases grew, the 2-aminopyrimidine and related scaffolds were identified as effective "hinge-binders," capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. The subsequent incorporation of the piperidin-4-yloxy group can be seen as a logical step in scaffold elaboration, aimed at improving physicochemical properties and providing a handle for introducing further substitutions to explore the solvent-exposed regions of the kinase active site.

Early examples of this scaffold can be found in the patent literature from various pharmaceutical companies, often as part of larger libraries of compounds targeting specific kinases. For instance, its appearance in patents for protein kinase inhibitors highlights its early adoption as a promising framework in the search for novel cancer therapeutics.

Synthesis and Chemical Architecture

The construction of the this compound core is primarily achieved through nucleophilic aromatic substitution (SNAr). The general strategy involves the reaction of an activated pyrimidine, typically a 2-halopyrimidine, with a protected or unprotected 4-hydroxypiperidine.

Key Starting Materials

-

2-Chloropyrimidine: This is a common and commercially available starting material. Its synthesis can be achieved from 2-aminopyrimidine via a Sandmeyer-type reaction.[2]

-

4-Hydroxypiperidine: This is also a readily available reagent. For many synthetic routes, the piperidine nitrogen is protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

General Synthetic Workflow

The synthesis of the this compound scaffold can be conceptualized in the following workflow:

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative, detailed protocol for the synthesis of the core scaffold.

Step 1: Synthesis of tert-butyl 4-((pyrimidin-2-yl)oxy)piperidine-1-carboxylate

-

Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes to facilitate the formation of the corresponding alkoxide.

-

Nucleophilic Substitution: To this mixture, add a solution of 2-chloropyrimidine (1.0 eq.) in the same solvent dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of this compound (Deprotection)

-

Acidic Cleavage: Dissolve the purified tert-butyl 4-((pyrimidin-2-yl)oxy)piperidine-1-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to afford the desired product, often as a salt (e.g., trifluoroacetate or hydrochloride). The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Mechanism of Action and Biological Applications

The this compound scaffold is a prominent feature in a variety of potent and selective inhibitors of protein kinases. Its efficacy stems from the synergistic interplay of its constituent parts.

The Pyrimidine Core as a Hinge-Binder

The pyrimidine ring is a bioisostere of the adenine portion of ATP and is adept at forming one or more hydrogen bonds with the hinge region of the kinase ATP-binding site. This interaction is crucial for anchoring the inhibitor and is a common feature of many type I and type II kinase inhibitors.

Caption: Interaction of the pyrimidine core with the kinase hinge region.

The Role of the Piperidin-4-yloxy Linker

The piperidin-4-yloxy linker serves several critical functions:

-

Solubility and Physicochemical Properties: The piperidine moiety, particularly its basic nitrogen, can be protonated at physiological pH, which generally improves the aqueous solubility of the molecule—a key parameter for drug development.

-

Vector for Substitution: The piperidine nitrogen provides a convenient point for chemical modification. Substituents can be introduced to probe and interact with the solvent-exposed region of the kinase active site, leading to enhanced potency and selectivity.

-

Conformational Rigidity: The piperidine ring introduces a degree of conformational constraint, which can reduce the entropic penalty of binding and lead to higher affinity.

Prominent Therapeutic Applications

Derivatives of the this compound scaffold have shown significant promise in several therapeutic areas, most notably in oncology and virology.

| Therapeutic Target | Indication | Example Compound Class |

| Epidermal Growth Factor Receptor (EGFR) | Non-Small Cell Lung Cancer | 2-Anilino-4-(piperidin-4-yloxy)pyrimidines[3] |

| Phosphoinositide 3-kinase (PI3K) | Various Cancers | Thienopyrimidine derivatives |

| Non-Nucleoside Reverse Transcriptase (NNRT) | HIV/AIDS | Piperidine-linked aminopyrimidines |

Structure-Activity Relationship (SAR) Insights

The extensive exploration of the this compound scaffold has yielded valuable insights into its structure-activity relationship.

-

Substitution at the Pyrimidine C4 and C5 Positions: Modifications at these positions can significantly impact kinase selectivity and potency. For example, in EGFR inhibitors, substitution at the C4 position with an aniline moiety is crucial for activity.

-

Substitution on the Piperidine Nitrogen: This is a key area for optimization. The nature of the substituent can influence potency, selectivity, and pharmacokinetic properties. Acyl, alkyl, and sulfonyl groups are commonly employed to fine-tune the molecule's properties.

-

Stereochemistry of the Piperidine Ring: In cases where substituents on the piperidine ring introduce chirality, the stereochemistry can have a profound effect on biological activity.

Conclusion and Future Directions

The this compound scaffold has firmly established itself as a privileged structure in drug discovery. Its synthetic tractability, coupled with its favorable physicochemical and pharmacodynamic properties, makes it an attractive starting point for the design of novel therapeutics. The future of this scaffold likely lies in its application to a broader range of biological targets beyond kinases. Furthermore, the use of this core in novel drug delivery modalities, such as antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs), represents an exciting avenue for future research. As our understanding of disease biology deepens, the versatility of the this compound scaffold ensures its continued relevance in the development of the next generation of targeted medicines.

References

- Jain, K., & Singh, J. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101347.

- Overberger, C. G., & Kogon, I. C. (1954). 2-Chloropyrimidine. Organic Syntheses, 34, 28.

- Regnier, G., Canevari, R., & Laubie, M. (1967). U.S. Patent No. 3,299,067. Washington, DC: U.S.

- Li, X., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2-(Piperidin-4-yloxy)pyrimidine

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 2-(Piperidin-4-yloxy)pyrimidine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. The elucidation of these spectroscopic characteristics is fundamental for the unambiguous identification, purity assessment, and quality control of this compound, which serves as a valuable building block in medicinal chemistry.

Molecular Structure and Spectroscopic Overview

This compound is composed of a pyrimidine ring linked via an ether bond to the 4-position of a piperidine ring. This unique arrangement of heterocyclic systems dictates its characteristic spectroscopic fingerprint. A thorough, multi-technique approach is essential for a complete structural confirmation.

Below is the chemical structure with atom numbering conventions that will be used for the assignment of NMR signals throughout this guide.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy